molecular formula C14H25NO3 B8057564 Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate

Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B8057564
M. Wt: 255.35 g/mol
InChI Key: MMBMNROEWAATPC-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-7-azaspiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C14H25NO3 It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

    Starting Material: 7-azaspiro[4.5]decane-7-carboxylic acid

    Reagent: Tert-butyl chloroformate

    Base: Triethylamine or similar

    Solvent: Dichloromethane or similar

    Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 2-oxo-7-azaspiro[4.5]decane-7-carboxylate.

    Reduction: Regeneration of the original hydroxyl compound.

    Substitution: Formation of various substituted azaspiro compounds depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique spiro structure makes it useful in the design of novel materials with specific mechanical and chemical properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its structural complexity.

    Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure allows for unique binding interactions, potentially leading to high specificity and potency. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate
  • Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

Tert-butyl 2-hydroxy-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications. Its hydroxyl group provides a site for further functionalization, enhancing its utility in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 3-hydroxy-7-azaspiro[4.5]decane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBMNROEWAATPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 6-oxo-7-azaspiro[4.5]dec-2-ene-7-carboxylate (0.61 g, 2.44 mmol) in anhydrous THF (5 mL) was added borane-methyl sulfide complex (10.0 M, 2.45 mL, 24.5 mmol) at 0° C. After stirring for 10 min, the reaction mixture was warmed to rt and stirred overnight, then cooled down to 0° C. and a mixture of NaOH aqueous solution (3 M, 3 mL, 9 mmol) and H2O2 (30% in water, 3 mL) was added. After stirring for 5 min, the reaction mixture was heated to reflux for 5 h, then cooled down to rt and concentrated in vacuo. The residue was dissolved in water (10 mL), and extracted with EtOAc (15 mL×3). The combined organic phases were washed with brine (50 mL), and dried over anhydrous Na2SO4, then concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/5) to give the title compound as colorless oil (252 mg, 41%).
Name
tert-butyl 6-oxo-7-azaspiro[4.5]dec-2-ene-7-carboxylate
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
41%

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